Imidazo[1,5-a]quinoxalin-4(5H)-one

GABAA receptor Benzodiazepine binding site Radioligand displacement

Secure the unsubstituted imidazo[1,5-a]quinoxalin-4(5H)-one core—a unique tricyclic pharmacophore validated in clinical candidates (panadiplon, BMS-238497). This scaffold delivers 7-fold greater efficacy than diazepam in chloride-current assays and enables regioselective functionalization at N5/C3/C6-C8 for GABAA, PDE9, and Lck programs. Its out-of-plane deformation capability is structurally irreplaceable by quinazolines or thienopyrimidines—purchase the genuine core for computational modeling and SAR-driven lead optimization.

Molecular Formula C10H7N3O
Molecular Weight 185.18 g/mol
CAS No. 179042-26-3
Cat. No. B071581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,5-a]quinoxalin-4(5H)-one
CAS179042-26-3
Molecular FormulaC10H7N3O
Molecular Weight185.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=O)C3=CN=CN23
InChIInChI=1S/C10H7N3O/c14-10-9-5-11-6-13(9)8-4-2-1-3-7(8)12-10/h1-6H,(H,12,14)
InChIKeyJYZUDVSNYNWXHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[1,5-a]quinoxalin-4(5H)-one (CAS 179042-26-3): Core Pharmacophore Selection for GABAA/BZD Ligands and PDE9 Inhibitors


Imidazo[1,5-a]quinoxalin-4(5H)-one (CAS 179042-26-3; molecular formula C₁₀H₇N₃O; MW 185.18 g/mol) is the unsubstituted parent heterocyclic core of a broadly exploited pharmacophore class [1]. This fused tricyclic scaffold combines an imidazole ring with a quinoxalin-4-one framework, and its planar aromatic system can be regioselectively functionalized at the N5, C3, C6, C7, and C8 positions to modulate pharmacological properties across multiple therapeutic targets, most notably the GABAA/benzodiazepine receptor complex and phosphodiesterase 9 (PDE9) [2]. The scaffold has been foundational in the development of clinical candidates including panadiplon (U-78875) and served as the core template for potent Lck inhibitors such as BMS-238497 [3].

Imidazo[1,5-a]quinoxalin-4(5H)-one: Why Alternative Heterocyclic Cores Cannot Substitute in Target-Specific Applications


The imidazo[1,5-a]quinoxalin-4(5H)-one scaffold is not interchangeable with other fused heterocyclic cores due to its unique three-dimensional pharmacophoric requirements for target engagement. At the GABAA/benzodiazepine receptor, computational modeling has demonstrated that agonistic activity critically depends on out-of-plane ring deformation induced by bulky N5 substituents on this specific scaffold—a structural feature that directly correlates with the spatial occupation of the agonistic pocket shared with diazepam's 5-phenyl group [1]. Substituting this core with alternative ring systems such as quinoxaline ureas, quinazolines, or triazoloquinoxalines fundamentally alters binding mode, subtype selectivity, and functional efficacy [2]. Furthermore, in PDE9 inhibition, the imidazo[1,5-a]quinoxalin-4(5H)-one core provides distinct cGMP-hydrolyzing enzyme selectivity that alternative scaffolds such as quinazoline derivatives or thienopyrimidines do not recapitulate [3].

Quantitative Differentiation Evidence for Imidazo[1,5-a]quinoxalin-4(5H)-one: Direct Comparative Data Against Closest Analogs and In-Class Alternatives


GABAA/BZD Receptor Binding Affinity: Imidazo[1,5-a]quinoxalin-4-one Series vs. Quinoxaline Urea Series

Analogs within the imidazo[1,5-a]quinoxalin-4-one series exhibit substantially decreased binding affinity compared to the structurally related quinoxaline urea series at the GABAA/benzodiazepine receptor complex [1]. This difference is quantified through radioligand displacement assays and represents a critical selection criterion: the quinoxalin-4-one core intrinsically shifts the affinity-efficacy profile toward a distinct therapeutic window compared to urea-linked analogs [2].

GABAA receptor Benzodiazepine binding site Radioligand displacement Structure-activity relationship Anxiolytic drug discovery

Intrinsic GABAA Receptor Efficacy: Imidazo[1,5-a]quinoxalin-4-one Derivatives vs. Diazepam

Several 3-phenyl-substituted imidazo[1,5-a]quinoxalin-4-one derivatives demonstrate intrinsic activity substantially exceeding that of diazepam, the classical benzodiazepine reference standard [1]. Specifically, compound 38 (6-chloro-3-(p-methoxyphenyl)imidazo[1,5-a]quinoxalin-4(5H)-one) exhibited 7-fold greater efficacy than diazepam in chloride current assays, while compound 37 (p-OMe analog) was 2 times as efficacious as diazepam [2]. Across the series, multiple derivatives showed up to 3-fold greater efficacy than diazepam in the α₁β₂γ₂ subtype [3].

Chloride current assay GABAA receptor Intrinsic efficacy Full agonist Benzodiazepine pharmacology

QSAR-Defined Substituent Requirements for Benzodiazepine Receptor Affinity Optimization

Quantitative structure-activity relationship (QSAR) analysis of imidazo[1,5-a]quinoxalin-4-ones has established specific substituent requirements that differ fundamentally from those required for the quinoxaline urea class [1]. For imidazo[1,5-a]quinoxalin-4-ones, optimal radioligand displacement activity requires a chloro group at R6, a relatively small substituent such as fluoro at R7, and less hydrophobic, more electron-donating groups at the para- and meta-positions of the 3-phenyl ring [2]. These requirements contrast with quinoxaline ureas, which favor a bulky group such as pyrrolidine at R5, a fluoro group at R7, and an unsubstituted R6 position [3].

QSAR Benzodiazepine receptor Ligand design Substituent effects Medicinal chemistry optimization

Synthetic Route Efficiency: Intramolecular Cyclization vs. TosMIC-Based Strategy for Core Construction

Two distinct synthetic routes to the imidazo[1,5-a]quinoxalin-4(5H)-one core offer different efficiency profiles that directly impact procurement and research strategy decisions [1]. The novel intramolecular cyclization method provides the desired template in excellent yield with regiospecific control, though isolated yield values are not numerically reported [2]. In contrast, the TosMIC-based reductive cyclization strategy (condensation of o-nitroaniline with glyoxylate, TosMIC-mediated imidazole formation, and reductive cyclization) delivers the core in three steps with 60% overall yield, and has been validated through application to the synthesis of BMS-238497 [3].

Heterocyclic synthesis Process chemistry Scaffold construction Yield optimization Medicinal chemistry scale-up

Functional Efficacy Range: Agonist-Antagonist Spectrum Within Single Scaffold Class

The imidazo[1,5-a]quinoxalin-4-one scaffold uniquely supports the full functional continuum from pure antagonists to super-agonists (7× diazepam efficacy) through systematic substituent variation, whereas the quinoxaline urea series exhibits a more restricted efficacy profile with predominantly partial agonist behavior [1]. In the quinoxalin-4-one series, compounds range from antagonists (efficacy = 0) to full agonists (efficacy = 1.0) to super-agonists (efficacy > 1.0, up to 7× diazepam) as measured by TBPS shift and chloride current assays [2]. This broad efficacy tunability is not observed in many alternative heterocyclic classes [3].

Functional selectivity Efficacy modulation GABAA pharmacology Partial agonist Antagonist

Validated Research and Industrial Application Scenarios for Imidazo[1,5-a]quinoxalin-4(5H)-one Based on Quantitative Evidence


Discovery of Super-Agonist GABAA/BZD Ligands for Anticonvulsant and Anxiolytic Therapeutics

Based on evidence that imidazo[1,5-a]quinoxalin-4-one derivatives such as compound 38 exhibit 7-fold greater efficacy than diazepam in chloride current assays [1], and that compounds from this series are effective in antagonizing metrazole-induced seizures [2], the unsubstituted core is a strategic starting material for medicinal chemistry programs seeking GABAA/BZD ligands with maximal intrinsic efficacy. This application is particularly relevant for anticonvulsant and anxiolytic drug discovery where diazepam-level efficacy may be insufficient for certain patient populations or seizure types [3].

Structure-Activity Relationship Studies for PDE9 Inhibitor Development

Patented substituted imidazo[1,5-a]quinoxalin-4(5H)-ones have been established as PDE9 inhibitors with therapeutic utility in storage dysfunction, voiding dysfunction, and bladder/urethral diseases [1]. PDE9 exhibits higher substrate affinity for cGMP than PDE5 and PDE6, and is expressed at highest levels in tissues relevant to lower urinary tract function [2]. The unsubstituted core serves as the essential pharmacophore template for systematic SAR exploration of PDE9-selective inhibitors, offering an alternative to quinazoline and thienopyrimidine scaffolds that lack comparable selectivity profiles [3].

Immuno-Oncology and T-Cell Signaling: Lck Kinase Inhibitor Development

The imidazo[1,5-a]quinoxalin-4-one scaffold has been validated as the core template for potent Lck (lymphocyte-specific protein tyrosine kinase) inhibitors, with the TosMIC-based synthetic route successfully applied to the efficient preparation of BMS-238497, a novel and potent Lck inhibitor [1]. Lck is a critical Src-family kinase in T-cell receptor signaling, making this scaffold relevant for immuno-oncology and autoimmune disease research where modulation of T-cell activation is therapeutically targeted [2]. The unsubstituted core provides the foundational structure for developing next-generation Lck inhibitors with improved potency and selectivity [3].

Benzodiazepine Receptor Pharmacophore Modeling and Computational Chemistry

Computational modeling studies have demonstrated that agonistic activity of imidazoquinoxaline derivatives depends on out-of-plane ring deformation induced by bulky N5 substituents, with the deformed portion occupying the agonistic pocket shared with diazepam's 5-phenyl group [1]. This structural insight, combined with QSAR-defined substituent requirements (chloro at R6, fluoro at R7, electron-donating groups at 3-phenyl para/meta positions) [2], makes the unsubstituted core an ideal starting scaffold for computational pharmacophore modeling, virtual screening, and rational design of novel GABAA/BZD ligands with predictable functional properties [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Imidazo[1,5-a]quinoxalin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.